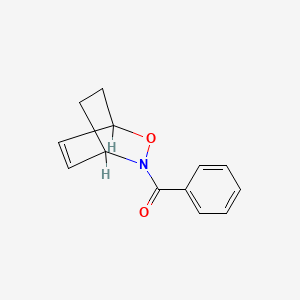
3-Benzoyl-2-oxa-3-azabicyclo(2.2.2)oct-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-2-oxa-3-azabicyclo(222)oct-5-ene is a bicyclic compound that features a unique structure combining an oxazabicyclo framework with a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2-oxa-3-azabicyclo(2.2.2)oct-5-ene typically involves the reaction of benzoyl chloride with 2-oxa-3-azabicyclo(2.2.2)oct-5-ene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-oxa-3-azabicyclo(2.2.2)oct-5-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl oxides, while reduction can produce benzoyl amines or alcohols .
Scientific Research Applications
3-Benzoyl-2-oxa-3-azabicyclo(2.2.2)oct-5-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzoyl-2-oxa-3-azabicyclo(2.2.2)oct-5-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-3-azabicyclo(2.2.2)oct-5-ene: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
3-Phenyl-2-oxa-3-azabicyclo(2.2.2)oct-5-ene: Similar structure but with a phenyl group instead of a benzoyl group, leading to different reactivity and applications.
Uniqueness
3-Benzoyl-2-oxa-3-azabicyclo(22This structural feature allows for more diverse chemical modifications and interactions compared to its similar compounds .
Properties
CAS No. |
70156-86-4 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl(phenyl)methanone |
InChI |
InChI=1S/C13H13NO2/c15-13(10-4-2-1-3-5-10)14-11-6-8-12(16-14)9-7-11/h1-6,8,11-12H,7,9H2 |
InChI Key |
UDSPWWLYUFTTAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1N(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















